molecular formula C7H14ClNO B13325960 N-methyl-N-(3-methylbutyl)carbamoyl chloride

N-methyl-N-(3-methylbutyl)carbamoyl chloride

Cat. No.: B13325960
M. Wt: 163.64 g/mol
InChI Key: QSFHWYGHPPRXDL-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylbutyl)carbamoyl chloride (CAS 1536413-37-2) is a specialized carbamoyl chloride derivative that serves as a versatile reagent and synthetic intermediate in organic and medicinal chemistry . Carbamoyl chlorides are electrophilic reagents known to undergo solvolysis reactions, typically following a unimolecular (SN1) pathway at the carbonyl carbon, leading to the replacement of the chloride ion . This reactivity makes them valuable for synthesizing a wide range of functional groups. A primary application of this compound is in the synthesis of carbamate compounds . Carbamates are crucial scaffolds found in pharmaceuticals, agrochemicals, and materials science . This reagent can react with aromatic or aliphatic alcohols, a reaction that can be efficiently catalyzed by Lewis acids such as zinc chloride, to form the corresponding carbamate esters . Furthermore, carbamoyl chlorides are key precursors for the preparation of ureas upon reaction with ammonia or other amines . As a disubstituted (type III) carbamoyl chloride, it exhibits greater stability compared to its monosubstituted counterparts . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-methyl-N-(3-methylbutyl)carbamoyl chloride

InChI

InChI=1S/C7H14ClNO/c1-6(2)4-5-9(3)7(8)10/h6H,4-5H2,1-3H3

InChI Key

QSFHWYGHPPRXDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Phosgenation of Secondary Amines

Method Overview :
Carbamoyl chlorides are classically synthesized by reacting secondary amines with phosgene (COCl₂). This method is highly efficient but requires careful handling due to phosgene's toxicity.

Procedure (Adapted from [US4770820A]):

  • Reagents :
    • N-Methyl-N-(3-methylbutyl)amine (secondary amine)
    • Phosgene gas (COCl₂)
    • Solvent: Chlorobenzene (optional)
  • Conditions :

    • Temperature: 100–130°C
    • Pressure: Atmospheric
    • Reaction Time: Until phosgene absorption ceases
  • Work-up :

    • Distill the reaction mixture under reduced pressure to isolate the product.

Example Adaptation :
Passing phosgene into N-methyl-N-(3-methylbutyl)amine (neat or in chlorobenzene) at 120°C yields N-methyl-N-(3-methylbutyl)carbamoyl chloride. Excess phosgene is avoided to minimize hazardous residues.

Advantages :

  • High conversion efficiency (observed in analogous compounds like N,N-di-n-butylcarbamoyl chloride).
  • No need for precise stoichiometry.

Limitations :

  • Phosgene’s extreme toxicity necessitates specialized equipment.

Triphosgene as a Phosgene Substitute

Method Overview :
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid alternative to phosgene. It generates phosgene in situ under controlled conditions.

Procedure (Adapted from [WO2007080430A1]):

  • Reagents :
    • N-Methyl-N-(3-methylbutyl)amine
    • Triphosgene (0.66 equivalents)
    • Solvent: Dichloromethane
  • Conditions :

    • Temperature: 5–30°C
    • Reaction Time: ≤5 hours
  • Work-up :

    • Filter and concentrate the mixture.
    • Purify via distillation or chromatography.

Example Adaptation :
Adding N-methyl-N-(3-methylbutyl)amine dropwise to a dichloromethane solution of triphosgene at 15°C produces the target carbamoyl chloride.

Advantages :

  • Safer handling (triphosgene is a crystalline solid).
  • Mild conditions suitable for lab-scale synthesis.

Limitations :

  • Requires stoichiometric control to avoid byproducts like ureas.

Comparative Analysis of Methods

Parameter Phosgene Method Triphosgene Method
Reagent Toxicity High (phosgene is lethal) Moderate (triphosgene is safer)
Temperature 100–130°C 5–30°C
Solvent Chlorobenzene (optional) Dichloromethane
Yield (Analogous) ~80–90% (for N,N-dialkyl) ~75–85% (for ethylmethyl)
Scalability Industrial Lab to pilot scale

Critical Considerations

  • Safety : Phosgene requires closed systems and scrubbers. Triphosgene reactions should be conducted in fume hoods.
  • Byproducts : Urea formation is possible with excess amine or incomplete phosgene reaction.
  • Purification : Distillation under reduced pressure is standard for both methods.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methylbutyl)carbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carbamic acids.

    Alcoholysis: Carbamates.

    Aminolysis: Ureas.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbutyl)carbamoyl chloride involves its reactivity as a carbamoylating agent. It can react with nucleophiles such as amines, alcohols, and water, leading to the formation of carbamates, ureas, and carbamic acids, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the carbamoyl chloride group .

Comparison with Similar Compounds

Comparison with Similar Carbamoyl Chlorides

Structural and Molecular Properties

The table below compares N-methyl-N-(3-methylbutyl)carbamoyl chloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
This compound C₇H₁₄ClNO (inferred) ~163.64 (calc.) Methyl, 3-methylbutyl (branched) High lipophilicity, steric hindrance
N,N-Dimethylcarbamoyl chloride C₃H₆ClNO 107.55 Two methyl groups Compact, highly volatile
N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride C₄H₅ClF₃NO 175.54 Methyl, trifluoroethyl Electrophilic due to fluorine atoms
N-Methyl-N-(propan-2-yl)carbamoyl chloride C₅H₁₀ClNO 135.59 Methyl, isopropyl Moderate steric bulk
N-Methyl-N-(2-methylpropyl)carbamoyl chloride C₅H₁₀ClNO 135.59 Methyl, isobutyl Branched alkyl, similar lipophilicity to isoamyl

Key Observations :

  • Branched vs.
  • Fluorinated Derivatives: The trifluoroethyl group in C₄H₅ClF₃NO introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophiles .
  • Molecular Weight : Bulkier substituents (e.g., 3-methylbutyl) increase molecular weight, affecting solubility and diffusion rates in biological systems .
N,N-Dimethylcarbamoyl Chloride (DMCC)
  • Reactivity : Highly reactive due to minimal steric hindrance. Used extensively in peptide synthesis and pesticide production .
  • Hazards: Classified as corrosive (UN 2262) and a known carcinogen, requiring stringent handling protocols .
N-Methyl-N-(2-nitrophenyl)carbamoyl Chloride
  • Biological Activity : Demonstrates biphasic inhibition of butyrylcholinesterase (BChE), suggesting interactions with multiple enzyme conformations .
N-Methyl-N-(4-cyanophenyl)carbamoyl Chloride
  • Synthetic Utility: Reacts with 3-pyridylcarbinol to form carbamates, highlighting its use in constructing bioactive molecules .
Fluorinated Derivatives (e.g., C₄H₅ClF₃NO)
  • Applications : Fluorine atoms enhance stability and bioavailability, making such compounds valuable in medicinal chemistry .
This compound (Inferred Properties)
  • Reactivity : Steric hindrance from the 3-methylbutyl group may reduce reaction rates compared to DMCC, favoring selective reactions with less hindered nucleophiles.
  • Applications: Potential use in synthesizing lipophilic carbamates for agrochemicals or prodrugs.

Biological Activity

N-methyl-N-(3-methylbutyl)carbamoyl chloride is a specialized organic compound classified as a carbamoyl chloride. Its structure features a carbamoyl functional group, characterized by a carbonyl group (C=O) attached to a nitrogen atom (N), which is further bonded to two alkyl groups: methyl and 3-methylbutyl. This compound plays a significant role in organic synthesis and exhibits notable biological activity, particularly in its interactions with various nucleophiles.

The molecular formula of this compound is C₇H₁₄ClN₃O, with a molecular weight of approximately 161.65 g/mol. Its reactivity stems from the chlorocarbonyl group, which can engage in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Synthesis Methods:

  • The synthesis typically involves the reaction of phosgene with amines, particularly secondary aliphatic amines. This method allows for the generation of carbamoyl chlorides with specific branching characteristics that influence their biological activity .

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with nucleophiles such as amines and alcohols. The kinetics of these reactions can provide insights into the mechanisms involved, which may include both bimolecular (S_N2) and unimolecular (S_N1) pathways depending on the reaction conditions and substrate structure.

Mechanistic Insights

  • Reactivity with Nucleophiles : The compound's chlorocarbonyl group is highly reactive, allowing it to form carbamate esters upon reaction with alcohols or phenols. This transformation is crucial in synthesizing biologically active compounds.
  • Inhibition Studies : In studies examining its inhibitory effects on various biological systems, concentrations of this compound have shown significant inhibition of certain enzyme activities, suggesting potential applications in therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological implications of carbamoyl chlorides similar to this compound. Below are summarized findings from selected research:

Study ReferenceFindings
Investigated the formation of carbamate esters and their biological significance in drug synthesis.
Demonstrated that high concentrations of derivatives can inhibit specific enzyme activities, suggesting potential therapeutic applications.
Explored structure-activity relationships (SAR) indicating that modifications to the carbamoyl group can enhance biological potency against certain targets.

Comparative Analysis with Related Compounds

The unique branching at the 3-position of the butyl group in this compound affects its physical properties and reactivity compared to other similar compounds. The following table highlights some related compounds and their unique features:

Compound NameStructureUnique Features
N,N-Dimethylcarbamoyl ChlorideStructureHighly reactive; used extensively in organic synthesis.
N-Ethyl-N-methylcarbamoyl ChlorideStructureExhibits different reactivity patterns; used in similar applications.
N-Methyl-N-phenylcarbamoyl ChlorideStructureContains an aromatic ring; alters biological activity profile.

Q & A

Q. What are the recommended synthetic methodologies for N-methyl-N-(3-methylbutyl)carbamoyl chloride in academic laboratories?

The compound is synthesized via reaction of N-methyl-N-(3-methylbutyl)amine with chlorinating agents like phosgene or thionyl chloride under anhydrous conditions. A two-step protocol is often employed: (1) formation of the carbamic acid intermediate and (2) chlorination. Strict temperature control (0–5°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification involves distillation or chromatography to isolate the product .

Q. What safety protocols are essential for handling this compound?

Due to its corrosive nature (H314) and respiratory hazards (H335), researchers must use PPE (gloves, goggles, fume hoods) and avoid moisture to prevent hydrolysis. Storage should be in airtight containers under inert gas (argon/nitrogen) at –20°C. Spills require neutralization with sodium bicarbonate before disposal .

Q. Which analytical techniques are optimal for structural characterization?

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) identifies substituent patterns and confirms the carbamoyl chloride moiety. Infrared (IR) spectroscopy detects the C=O stretch (~1700 cm⁻¹) and N–Cl bond (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at 177.04 m/z). Collision cross-section (CCS) data from ion mobility spectrometry can predict conformational behavior .

Advanced Research Questions

Q. How does steric hindrance from the 3-methylbutyl group affect reaction kinetics in nucleophilic substitutions?

The bulky 3-methylbutyl group reduces reactivity in SN2 mechanisms, favoring SN1 pathways in polar solvents. Kinetic studies using time-resolved NMR or stopped-flow techniques reveal biphasic inhibition patterns (e.g., in enzyme carbamoylation), where steric effects delay intermediate formation. Computational modeling (DFT) further quantifies steric parameters like Tolman’s cone angle .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy) be resolved?

Discrepancies arise from assay conditions (pH, temperature) or enzyme isoforms. For example, butyrylcholinesterase (BChE) inhibition studies require standardized protocols: pre-incubate the compound with BChE at 37°C, monitor residual activity via Ellman’s assay, and compare IC₅₀ values under consistent buffer systems. Cross-validation with crystallographic data (e.g., active-site docking) clarifies steric/electronic interactions .

Q. What computational strategies predict solvation behavior and stability in aqueous media?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydrolysis rates. Density Functional Theory (DFT) calculates Gibbs free energy for hydrolysis intermediates. Predicted CCS values (e.g., 132.3 Ų for [M+H]+) align with experimental ion mobility data to validate models .

Q. What challenges arise in optimizing derivatives for metabolic stability studies?

Metabolic degradation via esterases or cytochrome P450 complicates in vivo analysis. Strategies include:

  • Isotopic labeling (¹⁴C/³H) to track metabolites.
  • In vitro microsomal assays (human liver microsomes) with LC-MS/MS quantification.
  • Modifying the 3-methylbutyl group to introduce fluorinated or deuterated moieties, slowing enzymatic cleavage .

Q. How can reaction conditions be tailored for regioselective derivatization (e.g., amide vs. urea formation)?

Regioselectivity depends on solvent polarity and catalyst choice. For amide synthesis, use dichloromethane with DMAP (4-dimethylaminopyridine) to activate the carbamoyl chloride. For urea derivatives, employ tert-butylisocyanate in THF. Reaction progress is monitored via TLC or in situ IR to detect intermediate isocyanates .

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